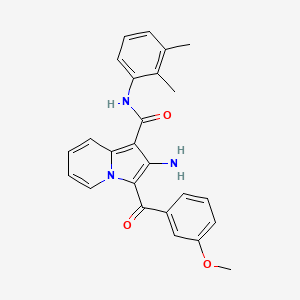![molecular formula C17H18FN5OS B2470127 N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893910-76-4](/img/structure/B2470127.png)
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a nitrogen-containing heterocyclic compound . Pyrazolo[3,4-d]pyrimidines have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .科学的研究の応用
Cancer Imaging
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide has shown potential in cancer imaging. A study by Tang et al. (2013) synthesized a novel translocator protein (TSPO) ligand, which exhibited enhanced affinity compared to another TSPO ligand. This compound, after radiolabeling with fluorine-18, was used for molecular imaging of TSPO-expressing cancers, suggesting its utility in cancer diagnosis and treatment monitoring (Tang et al., 2013).
Neuroinflammation Imaging
Damont et al. (2015) explored a series of pyrazolo[1,5-a]pyrimidines for their potential to bind TSPO, recognized as a biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to existing ligands. Two derivatives were radiolabeled with fluorine-18 and used in positron emission tomography (PET) imaging on a rodent model of neuroinflammation, demonstrating their potential as in vivo PET radiotracers (Damont et al., 2015).
Antipsoriasis Drug Development
Li et al. (2016) investigated the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives for antipsoriasis activity. Their research led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one compound showing significant effects in a psoriatic animal model. This compound could be a potential drug candidate for psoriasis treatment (Li et al., 2016).
Antimicrobial Activity
El-sayed et al. (2017) focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives to investigate their antimicrobial activities. Some of these compounds showed moderate to outstanding activity against various bacteria and fungi, indicating their potential as antimicrobial agents (El-sayed et al., 2017).
Anti-Mycobacterial Activity
Sutherland et al. (2022) synthesized novel pyrazolo[1,5-a]pyrimidin-7-amines, showing potent inhibition of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. The study highlighted several compounds with potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stabilities (Sutherland et al., 2022).
Cognitive Impairment Treatment
Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, studying them as phosphodiesterase 1 (PDE1) inhibitors. These compounds, particularly ITI-214, showed picomolar inhibitory potency for PDE1 and are being considered for the treatment of cognitive deficits associated with several neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
作用機序
特性
IUPAC Name |
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPXCOQVYVLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)
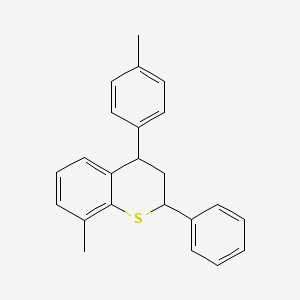
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
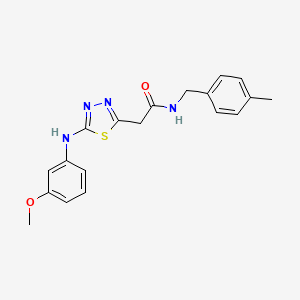
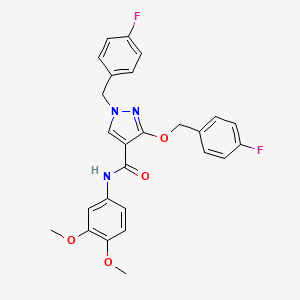
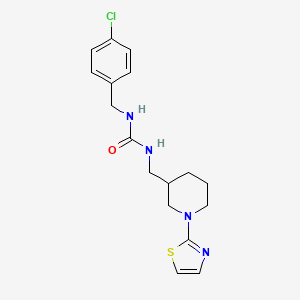


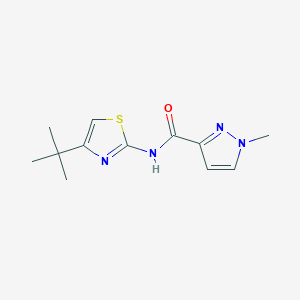
![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
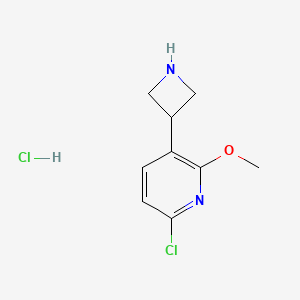
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
